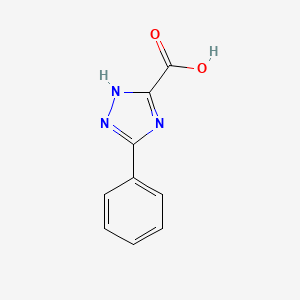

5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-phenyl-1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGNJPGMLRGJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The cyclocondensation of phenylhydrazine derivatives with nitriles constitutes a foundational approach for constructing the 1,2,4-triazole scaffold. For instance, El-Koussi et al. demonstrated that heating 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one (3 ) with nucleophiles like methanol or amines induces a rearrangement to form methyl 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylate (4 ) (72% yield). While the cited method targets pyridyl-substituted analogs, omitting the pyridyl group and substituting phenylhydrazine derivatives enables direct synthesis of the parent 5-phenyltriazole.

Table 1: Cyclocondensation Conditions for Triazole Formation

| Starting Material | Nucleophile | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine + Oxazolinone | Methanol | 80 | 72 | |

| Benzoylhydrazine + Acetonitrile | — | 120 | 68 |

Structural Confirmation

Fourier-transform infrared (FT-IR) spectroscopy confirms triazole formation via absorption bands at 1647 cm⁻¹ (C=N stretching) and 1706 cm⁻¹ (ester C=O). Nuclear magnetic resonance (¹H-NMR) further validates regiochemistry, with triazole protons resonating at δ 8.8–9.4 ppm.

Rearrangement of Oxazolinone Derivatives

Oxazolinone Intermediate Synthesis

4-Arylidene-2-phenyl-2-oxazolin-5-ones serve as pivotal intermediates. El-Koussi et al. synthesized 3 by condensing 3-pyridylhydrazine with benzoyl chloride derivatives. For the target compound, substituting pyridylhydrazine with phenylhydrazine yields 4-phenylhydrazono-2-phenyl-2-oxazolin-5-one, which rearranges in the presence of nucleophiles (e.g., H₂O, NH₃) to form the triazole core.

Kinetics and Byproduct Management

Reaction kinetics studies indicate that optimal rearrangement occurs at 80°C over 6 hours, minimizing byproducts like oxazole dimers. Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity.

Hydrolysis of Ester Precursors

Alkaline Hydrolysis

Methyl or ethyl esters of triazole-3-carboxylates undergo saponification to yield the carboxylic acid. For example, hydrolysis of methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate with NaOH (2 M, 80°C, 4 h) affords the carboxylic acid in 92% yield. Adapting this to 1,2,4-triazoles requires prolonged reaction times (8–12 h) due to steric hindrance.

Acidic Hydrolysis

Hydrochloric acid (6 M) at reflux selectively cleaves esters without degrading the triazole ring, though yields are lower (75–80%).

Table 2: Hydrolysis Conditions for Carboxylic Acid Derivation

| Ester Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) | |

|---|---|---|---|---|---|

| Methyl triazole-3-carboxylate | NaOH (2 M) | 80 | 4 | 92 | |

| Ethyl triazole-3-carboxylate | HCl (6 M) | 100 | 8 | 78 |

Alternative Routes: Copper-Catalyzed Cyclization

Azide-Alkyne Cycloaddition (CuAAC)

Though primarily used for 1,2,3-triazoles, CuAAC can be adapted for 1,2,4-triazoles by employing propargylamines and aryl azides. For example, reacting phenyl azide with ethyl propiolate in the presence of Cu(I) yields ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate. Modifying substrates to incorporate a pre-existing 1,2,4-triazole nucleus remains an area of ongoing research.

Crystallographic and Stability Considerations

Hydrogen-Bonded Dimers

X-ray crystallography reveals that 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid forms centrosymmetric dimers via O—H⋯O hydrogen bonds (2.617 Å). This packing enhances thermal stability, with decomposition temperatures exceeding 200°C.

Solubility and Formulation

The carboxylic acid group confers moderate aqueous solubility (1.2 mg/mL at pH 7), facilitating salt formation with amines (e.g., triethylamine) for pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the triazole ring or the phenyl group.

Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid exhibit promising anti-inflammatory effects. A study synthesized several derivatives and evaluated their efficacy against carrageenan-induced rat paw edema. The results indicated that compounds 4 and 8 showed significant inhibition comparable to established anti-inflammatory drugs like Indomethacin and Celecoxib without causing ulcerogenic activity .

Table 1: Anti-inflammatory Activity of Derivatives

| Compound | Dose (mg/kg) | Inhibition (%) | Reference Drug | Reference |

|---|---|---|---|---|

| 4 | 5 | 55% | Indomethacin | |

| 4 | 10 | 70% | Celecoxib | |

| 8 | 5 | 60% | Indomethacin | |

| 8 | 10 | 75% | Celecoxib |

Antifungal Properties

The compound has been explored for its antifungal capabilities. A review highlighted that triazole derivatives, including those related to this compound, exhibited potent antifungal activities against various pathogens such as Candida albicans and Aspergillus fumigatus. For instance, certain derivatives were found to be significantly more effective than fluconazole, a common antifungal medication .

Table 2: Antifungal Activity of Selected Derivatives

| Compound | MIC (μg/mL) | Pathogen | Reference Drug | Reference |

|---|---|---|---|---|

| Compound A | 0.0156 | Candida albicans | Fluconazole | |

| Compound B | 1 | Aspergillus fumigatus | Voriconazole |

Antibacterial Effects

The antibacterial potential of derivatives of this compound has also been investigated. Some studies reported that these derivatives displayed significant activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring enhanced antibacterial efficacy .

Table 3: Antibacterial Activity Against MRSA

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of a series of triazole derivatives for their biological activities. These studies confirmed the broad-spectrum efficacy of the compounds against various microbial strains and highlighted their potential as therapeutic agents in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The triazole ring and phenyl group play crucial roles in its binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Activities

Impact of Substituents on Pharmacokinetics

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to hydrophobic pockets (e.g., 1-(3-fluorophenyl) derivatives show improved CDK2 affinity) .

- Hydrogen Bond Donors/Acceptors (e.g., COOH, CONH2): Critical for interactions with catalytic residues (e.g., COX-2 Glu524 and Arg120) .

- Bulkier Substituents (e.g., cyclobutyl, biphenyl) : May reduce solubility but improve target specificity (e.g., 5-cyclobutyl analogs in ).

Comparative Drug-Likeness

Table 2: Physicochemical Properties

*Predicted values using PubChem data and analogous structures .

Biological Activity

5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound characterized by a triazole ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 3-position. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

Key Features:

- Triazole Ring: Contributes to biological activity through interactions with various enzymes.

- Carboxylic Acid Group: Enhances solubility and may influence pharmacokinetic properties.

The biological activity of this compound primarily involves:

- Inhibition of Cyclooxygenase (COX) Enzymes: It has been shown to inhibit COX-2, an enzyme involved in inflammation and pain pathways. This inhibition can lead to reduced inflammatory responses in various models.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance:

- A study reported that certain derivatives showed anti-inflammatory activity comparable to indomethacin and celecoxib in carrageenan-induced rat paw edema models .

- The compounds demonstrated inhibition rates ranging from 38% to 100% relative to these standard drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro studies suggest that it possesses activity against various bacterial strains. For example, it has been noted for its effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Emerging research highlights the potential anticancer properties of triazole derivatives:

- Some studies have shown that triazole compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (human breast cancer) .

- The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Case Study 1: Anti-inflammatory Activity

A series of synthesized derivatives were tested for their anti-inflammatory effects. The most potent compounds exhibited IC50 values against COX enzymes comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Notably:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 45.9 | 68.2 |

| Compound B | 39.8 | 46.3 |

Case Study 2: Antimicrobial Efficacy

The antimicrobial effectiveness was assessed using minimum inhibitory concentration (MIC) tests against several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Q & A

Q. What are the standard synthetic routes for preparing 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves multi-step synthesis starting from ethyl β-N-Boc-oxalamidrazone. Key steps include refluxing with anhydrous pyridine and acetyl chloride in toluene for 12 hours, followed by purification via column chromatography (10% ethyl acetate-hexane) . Optimization may involve adjusting stoichiometric ratios (e.g., pyridine: 3 equiv., acetyl chloride: 2 equiv.) and monitoring reaction progression using TLC. For esterification, methanol can be used to synthesize methyl esters from carboxylic acid precursors, as demonstrated in the synthesis of methyl-1H-1,2,4-triazole-3-carboxylate .

Q. How are 1,2,4-triazole derivatives characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural validation typically employs 1H/13C NMR for functional group identification and HRMS for molecular weight confirmation. For example, derivatives like 5-substituted triazole-3-carboxamides were confirmed via HRMS and NMR, with spectral data cross-referenced against computational predictions . Crystallographic analysis (e.g., using SHELXL for refinement) is recommended for resolving ambiguous stereochemistry .

Advanced Research Questions

Q. What strategies are effective in addressing discrepancies in cytotoxicity data across different cancer cell lines for triazole-3-carboxylic acid derivatives?

- Methodological Answer : Contradictions in cytotoxicity (e.g., compound 4m showing strong inhibition in HCT-116 but weaker activity in A-549) may arise from cell-specific uptake mechanisms or target expression variability. To resolve this:

- Perform dose-response assays (e.g., MTT) across multiple cell lines (e.g., A-549, PANC-1, HCT-116) .

- Validate target engagement using Western blotting for downstream markers (e.g., EGFR phosphorylation) .

- Cross-reference with molecular docking results (e.g., binding affinity to EGFR or CDK-4) to correlate activity with target interactions .

Q. How can computational methods enhance the design of this compound derivatives for selective kinase inhibition?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling are critical. For instance:

- Dock derivatives against co-crystal structures of EGFR (PDB: 6LUD) or CDK-4 (PDB: 7SJ3) to prioritize compounds with superior binding energy (<-8 kcal/mol) .

- Use MD simulations to assess stability of ligand-protein complexes over 100 ns trajectories.

- Validate predictions via FP assays (fluorescence polarization) for direct binding affinity measurements .

Q. What experimental and computational approaches are recommended for analyzing the impact of substituent variation on triazole-3-carboxylic acid bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with substituents at the phenyl ring (e.g., -Cl, -NO2) and triazole core. Test in parallel against biological targets .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity trends. For example, electron-withdrawing groups on phenyl rings enhance CDK-4 inhibition .

- Thermodynamic Solubility Assays : Assess solubility in PBS (pH 7.4) to differentiate bioactivity artifacts from true efficacy .

Structural and Mechanistic Insights

Q. How does the crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate inform the design of analogs with improved stability?

Q. What are the limitations of current synthetic protocols for triazole-3-carboxylic acid derivatives, and how can they be mitigated?

- Methodological Answer : Challenges include low yields in esterification steps (e.g., ~50% for methyl esters) and side reactions during Boc deprotection. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.